molecular formula C4H12IN3 B2658370 N,N,N''-trimethylguanidine hydroiodide CAS No. 63493-51-6

N,N,N''-trimethylguanidine hydroiodide

Cat. No.: B2658370
CAS No.: 63493-51-6
M. Wt: 229.065
InChI Key: WHZLMUAVBJNNLF-UHFFFAOYSA-N
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Description

Contextual Significance of Guanidinium (B1211019) Salts in Chemical Science

Guanidinium salts are a class of organic compounds characterized by the presence of the guanidinium cation, [C(NH2)3]+, or its substituted derivatives. The parent guanidinium ion is the conjugate acid of guanidine (B92328), an exceptionally strong organic base. This high basicity is a result of the resonance stabilization of the protonated form, where the positive charge is delocalized over the central carbon and three nitrogen atoms. This electronic structure contributes to the stability of the cation and its ability to form salts with various anions.

In the realm of chemical science, guanidinium salts are recognized for their diverse applications, which stem from their unique structural and electronic properties. They are widely employed as catalysts in organic synthesis, where they can function as Brønsted bases or as components of phase-transfer catalysts. mdpi.com The hydrogen-bonding capabilities of the guanidinium group are also crucial, enabling it to act as a hydrogen-bond donor, which is a key feature in organocatalysis. semanticscholar.org

Furthermore, guanidinium salts, particularly those with iodide as the counter-ion, have been investigated for their catalytic activity in various chemical transformations. For instance, guanidinium iodide salts have been successfully used as single-component catalysts for the fixation of carbon dioxide with epoxides to produce cyclic carbonates. hmdb.ca This highlights the potential of the guanidinium iodide framework in promoting reactions of industrial and environmental importance. The ability of the guanidinium cation to interact with substrates through hydrogen bonding and ionic interactions is a key factor in its catalytic efficacy. escholarship.org

The versatility of guanidinium salts is further demonstrated by their use in the development of "superbases," which are organocatalysts with exceptionally high basicity. ekb.eg The introduction of various substituents on the guanidine nitrogen atoms can modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their catalytic activity. semanticscholar.org This adaptability has led to the design of a wide range of chiral guanidine catalysts for asymmetric synthesis, enabling the stereoselective formation of complex molecules. mdpi.com

Historical Trajectory of N,N,N''-Trimethylguanidine Derivatives in Research

One of the notable early applications of a trimethylguanidine derivative is found in a 1977 study which utilized N,N',N'-trimethylguanidine hydroiodide in the synthesis of N,N'-Diacetyl-N,N',N'-Trimethylguanidine. escholarship.org In this research, the hydroiodide salt was converted to the acetate (B1210297) salt, which was then treated with acetic anhydride (B1165640) to yield the diacetylated product. This application, though specific, underscores the role of trimethylguanidine salts as intermediates in the synthesis of more complex organic molecules.

More broadly, the development of guanidine-based compounds has been driven by their utility in a variety of chemical transformations. For instance, N-ethoxycarbonyl-N,N,N-trimethylguanidine hydrochloride, a closely related derivative, has been a subject of process optimization studies for its role in the synthesis of the herbicide hexazinone. core.ac.uknist.gov These studies highlight the industrial relevance of trimethylguanidine derivatives and the ongoing efforts to improve their synthesis for commercial applications.

The synthesis of guanidine derivatives in general can be achieved through several methods, including the addition of amines to cyanamides or carbodiimides. The specific synthesis of N,N,N''-trimethylguanidine would likely involve the reaction of a suitable methylamine (B109427) precursor with a guanylating agent.

The following table provides a summary of some key physicochemical properties of the closely related compound, N,N,N',N'-tetramethylguanidine, to offer a comparative perspective.

PropertyValue
Molecular Formula C5H13N3
Molar Mass 115.18 g/mol
Appearance Colorless liquid
Boiling Point 160-162 °C
Solubility in Water Miscible
pKa of Conjugate Acid ~13.0

Note: Data is for N,N,N',N'-tetramethylguanidine and is provided for comparative purposes. wikipedia.orgnih.gov

Scope and Research Orientations of this Outline

This article is strictly focused on the chemical compound N,N,N''-trimethylguanidine hydroiodide within the context of academic research. The scope is defined by the following sections and subsections, which will be explored based on available scientific literature.

The primary research orientations of this outline are:

To contextualize the importance of this compound by examining the broader significance of guanidinium salts in chemical science. This involves a discussion of their catalytic applications and the structural features that underpin their reactivity.

To trace the historical development of research involving trimethylguanidine derivatives. This will include specific examples of their use in organic synthesis and the evolution of synthetic methodologies.

To provide an overview of the potential research applications and findings related to this compound. This will be based on the established reactivity of similar guanidinium iodide salts and will explore potential avenues for future investigation.

The content will adhere strictly to these defined areas, with a professional and authoritative tone. Detailed research findings will be presented where available, and data will be organized into tables for clarity. All information will be derived from credible scientific sources, and any extrapolations based on related compounds will be clearly noted.

Properties

IUPAC Name

1,1,2-trimethylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.HI/c1-6-4(5)7(2)3;/h1-3H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZLMUAVBJNNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N(C)C.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N,n,n Trimethylguanidine Hydroiodide and Its Analogues

Strategies for Guanidine (B92328) Core Formation in Trimethylguanidine Synthesis

The construction of the guanidine core is a critical step in the synthesis of N,N,N''-trimethylguanidine and its derivatives. Modern synthetic approaches have focused on improving efficiency, atom economy, and environmental footprint through one-pot and multicomponent reactions, as well as the development of sustainable methodologies.

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages for the synthesis of complex molecules like substituted guanidines by reducing the number of sequential steps, minimizing waste, and simplifying purification processes. rsc.org These strategies involve the reaction of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants.

A plausible one-pot synthesis of N,N,N''-trimethylguanidine could involve the reaction of methyl isothiocyanate with an excess of methylamine (B109427). This would initially form N,N'-dimethylthiourea, which can then react further with another equivalent of methylamine in the presence of a desulfurizing agent to yield the target guanidine. An electrochemical approach using sodium iodide as both a mediator and electrolyte in an undivided cell has been demonstrated for the one-pot synthesis of guanidines from isothiocyanates and amines in aqueous media. rsc.org This method involves the in situ generation of thiourea (B124793) followed by electrolytic guanylation. rsc.org

Multicomponent reactions for the synthesis of guanidine derivatives often utilize reagents like carbodiimides, cyanamides, or isothiocyanates in combination with various amines. For instance, a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines has been developed involving cyanamides, arylboronic acids, and amines. organic-chemistry.org While not directly applied to N,N,N''-trimethylguanidine, this methodology highlights the potential of MCRs in constructing highly substituted guanidine cores.

A palladium(0)-catalyzed carbonylative one-pot synthesis of N-acylguanidines has also been reported, which proceeds through an N-cyanobenzamide intermediate formed from the coupling of cyanamide (B42294) and aryl iodides or bromides, followed by amination. organic-chemistry.org Adaptation of such multicomponent strategies to aliphatic amines could provide a direct route to N,N,N''-trimethylguanidine derivatives.

Environmentally Benign and Sustainable Synthesis Methodologies

The development of environmentally benign and sustainable methods for guanidine synthesis is a growing area of research, focusing on the use of non-toxic reagents, renewable feedstocks, and green reaction conditions. ajgreenchem.com Catalyst-free approaches and the use of heterogeneous catalysts that can be easily recovered and reused are central to these efforts. nih.gov

For instance, a green approach for the synthesis of 1,2,4-triazoloquinazolinones catalyzed by 1,1,3,3-tetramethylguanidine (B143053) anchored onto melamine (B1676169) has been reported as a nano-ordered, multifunctional, and heterogeneous organocatalyst. nih.gov Such supported catalysts offer advantages in terms of reduced waste and simplified product purification. nih.gov The use of CO2 as a sustainable C1 source for the N-formylation and N-methylation of amines, while not directly a guanidination reaction, points towards the increasing use of sustainable reagents in amine chemistry, which could be extended to guanidine synthesis. rsc.org

Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, represents another green chemistry approach that has been applied to the synthesis of thioureas, ureas, and guanidines. core.ac.uk These methods are often faster and produce higher yields compared to traditional solution-phase reactions. core.ac.uk

The use of water as a solvent is also a key aspect of green chemistry. An electrochemical, sodium iodide-mediated one-pot synthesis of guanidines from isothiocyanates has been successfully carried out in aqueous media. rsc.org This method is not only environmentally friendly but also cost-effective and operationally simple. rsc.org

Methodology Key Features Potential Application to Trimethylguanidine Synthesis
One-Pot Synthesis Reduces reaction steps and waste.Reaction of methyl isothiocyanate with excess methylamine in the presence of a desulfurizing agent. rsc.org
Multicomponent Reactions High atom economy and structural diversity.Adaptation of copper- or palladium-catalyzed MCRs with aliphatic amines. organic-chemistry.org
Heterogeneous Catalysis Catalyst recyclability and simplified purification.Use of supported guanidine catalysts or other solid acid/base catalysts. nih.gov
Mechanochemistry Solvent-free or low-solvent conditions, rapid reactions.Solid-state reaction of precursors like N,N'-dimethylthiourea and methylamine. core.ac.uk
Aqueous Synthesis Use of a green and safe solvent.Electrochemical synthesis from methyl isothiocyanate and methylamine in water. rsc.org

Precursor Chemistry and Derivatization for Target Guanidinium (B1211019) Salts

The choice of precursors is fundamental to the successful synthesis of N,N,N''-trimethylguanidine hydroiodide. Thioureas and ureas are common and versatile starting materials for the construction of the guanidine core.

Preparation from Thioureas and Urea (B33335) Derivatives

Thiourea derivatives are widely used as precursors for guanidines. The synthesis of N,N,N''-trimethylguanidine can be envisioned starting from N,N'-dimethylthiourea. This intermediate can be prepared from the reaction of methyl isothiocyanate and methylamine. maartendinger.net The subsequent guanylation reaction would involve the reaction of N,N'-dimethylthiourea with another equivalent of methylamine in the presence of a desulfurizing agent. Common desulfurizing agents include heavy metal salts like HgCl₂, but more environmentally friendly alternatives such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are preferred. scholaris.ca

An alternative route starting from thiourea involves its S-methylation to form S-methylisothiourea hydroiodide, followed by reaction with dimethylamine. researchgate.netgoogle.com The S-methylisothiouronium salt acts as a good guanylating agent. researchgate.net

Urea derivatives can also serve as precursors. For example, N,N'-dimethylurea can be synthesized from the reaction of urea with methylamine. oecd.org The conversion of N,N'-dimethylurea to N,N,N''-trimethylguanidine would likely require activation, for example, by reaction with a dehydrating agent to form a carbodiimide (B86325) intermediate, which would then react with methylamine. Another approach involves the reaction of N,N,N',N'-tetramethylurea with tert-butylamine (B42293) in the presence of a strong base to form a substituted guanidine. orgsyn.org

Precursor Synthetic Route to Precursor Guanylation Strategy
N,N'-DimethylthioureaMethyl isothiocyanate + Methylamine maartendinger.netReaction with methylamine and a desulfurizing agent (e.g., EDCI). scholaris.ca
S-Methylisothiourea hydroiodideThiourea + Methyl iodide researchgate.netReaction with dimethylamine. researchgate.netgoogle.com
N,N'-DimethylureaUrea + Methylamine oecd.orgActivation to carbodiimide followed by reaction with methylamine.
N,N,N',N'-TetramethylureaCommercially availableReaction with methylamine under specific conditions. orgsyn.org

Iodide Incorporation Strategies

The formation of the hydroiodide salt of N,N,N''-trimethylguanidine can be achieved through several strategies. One direct method involves the use of iodine as a reagent in the guanylation step. For instance, iodine can be used as a mild desulfurization reagent in the conversion of Pbf-activated thioureas to guanidines. nih.gov This suggests that a one-pot reaction of a suitable thiourea precursor with an amine in the presence of iodine could directly yield the guanidinium iodide salt.

Another approach is the use of S-methylisothiourea hydroiodide as the guanylating agent. researchgate.netgoogle.com The reaction of this salt with an amine directly incorporates the iodide counter-ion into the final product. researchgate.net For the synthesis of this compound, S-methylisothiourea hydroiodide could be reacted with dimethylamine.

Alternatively, the free base of N,N,N''-trimethylguanidine can be synthesized first, followed by treatment with hydroiodic acid to form the corresponding hydroiodide salt. This method allows for the purification of the free base before salt formation.

Radio-iodination agents have been developed for labeling proteins and peptides, such as N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB). researchgate.netresearchgate.net The synthesis of this agent involves the radio-iodination of a tin precursor. researchgate.net While this is for a different application, the chemistry involved in aromatic iodination could potentially be adapted for the synthesis of specific guanidinium iodide compounds. Mild and regioselective iodination of electron-rich aromatics can be achieved with N-iodosuccinimide and catalytic trifluoroacetic acid. researchgate.net

Optimization and Scale-Up Considerations in Research Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact, particularly when considering a scale-up of the synthesis. core.ac.ukorganic-chemistry.org

Key parameters to consider for optimization include the choice of solvent, reaction temperature, concentration of reactants, and the type and amount of catalyst or reagent used. For instance, in guanylation reactions, the choice of the desulfurizing agent or the activating group on the thiourea can significantly impact the reaction efficiency. nih.gov The optimization of the synthesis of guanidines from amines via nitroguanidines using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been detailed, highlighting the importance of the choice of the guanidinylating reagent. organic-chemistry.org

A study on the optimization of the synthesis of N-ethoxycarbonyl-N,N,N-trimethylguanidine, a related compound, employed experimental design to identify critical process parameters. core.ac.uk This systematic approach can be applied to the synthesis of this compound to efficiently determine the optimal reaction conditions.

For scale-up, several factors need to be addressed. These include heat transfer, mixing efficiency, and the safe handling of reagents and solvents. The choice of a one-pot or continuous flow process can offer advantages over batch processes in terms of safety, consistency, and throughput. The purification of the final product is also a critical consideration for scale-up. Crystallization is often the preferred method for obtaining high-purity solid products. nih.gov The development of a robust crystallization process for this compound would be essential for large-scale production.

Parameter Considerations for Optimization Considerations for Scale-Up
Solvent Polarity, solubility of reactants and products, boiling point, environmental impact.Cost, availability, safety, and ease of recovery and recycling.
Temperature Reaction rate, side reactions, stability of reactants and products.Heat transfer, temperature control, potential for thermal runaway.
Reactant Ratios Stoichiometry, use of excess reagents to drive the reaction to completion.Cost of raw materials, impact on downstream processing and waste generation.
Catalyst/Reagent Activity, selectivity, stability, cost.Catalyst loading, lifetime, recovery, and regeneration.
Reaction Time Conversion rate, product degradation.Throughput, reactor occupancy.
Purification Method (e.g., crystallization, chromatography), solvent selection, yield.Efficiency, scalability of the chosen method, solvent consumption, waste streams.

Theoretical and Computational Investigations of N,n,n Trimethylguanidine Hydroiodide

Quantum Chemical Approaches to Guanidinium (B1211019) Basicity and Proton Affinity

The high basicity of guanidine (B92328) and its derivatives, such as N,N,N''-trimethylguanidine, is a subject of significant interest in theoretical and computational chemistry. Quantum chemical methods are pivotal in understanding the intrinsic properties that govern their function as superbases. These approaches allow for the detailed examination of electronic structure, proton affinity (PA), and the factors contributing to the exceptional stability of the corresponding protonated species, the guanidinium cation.

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the protonation states of guanidines. mdpi.com DFT calculations provide a balance between computational cost and accuracy, making it feasible to study the electronic energy of a molecule's ground state as determined by its electron density. mdpi.com Methods like B3LYP, often paired with basis sets such as 6-311+G(d,p) or 6-311+G(2df,p), are commonly employed to optimize molecular structures and calculate gas-phase proton affinities and basicities. researchgate.netresearchgate.net

Upon protonation, the positive charge in the N,N,N''-trimethylguanidinium cation is delocalized across the central carbon and three nitrogen atoms, a feature that significantly stabilizes the conjugate acid and is a primary reason for the high basicity of the neutral molecule. researchgate.net DFT calculations can precisely model this charge distribution and the resulting geometric changes. For instance, studies on related guanidine systems show that protonation leads to the formation of a highly symmetrical and planar Y-shaped CN3 core.

Theoretical calculations have been instrumental in predicting the proton affinity of various guanidine derivatives. For N,N',N''-trimethylguanidine, computational studies have explored how substitutions on the nitrogen atoms influence basicity. The electron-donating nature of the methyl groups increases the electron density on the nitrogen atoms, making the molecule more prone to protonation compared to unsubstituted guanidine. DFT calculations can quantify these substituent effects on the protonation energy.

Table 1: Representative DFT Functionals and Basis Sets in Guanidinium Studies This table is for illustrative purposes and actual combinations may vary based on specific research goals.

Functional Basis Set Typical Application
B3LYP 6-31G* Geometry Optimization
B3LYP 6-311+G(2df,p) Proton Affinity & Basicity Calculation

Guanidines are classified as organic superbases, a category of compounds with exceptionally high basicity. The concept of "superbasicity" generally refers to compounds with a proton affinity greater than that of reference compounds like 1,8-Bis(dimethylamino)naphthalene, often called a "proton sponge". Theoretical calculations are crucial for designing new organic superbases and understanding the structural features that lead to such high basicity. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of N,N,N''-trimethylguanidine hydroiodide are critical determinants of its chemical behavior. Conformational analysis, aided by computational methods, reveals the preferred spatial arrangements of the molecule, while the study of intermolecular forces explains its interactions with its environment.

Intramolecular hydrogen bonding (IMHB) is a key factor in stabilizing the structure of many protonated guanidine systems. fiveable.me An IMHB is an attractive force within a single molecule where a hydrogen atom bonded to an electronegative atom (like nitrogen) is attracted to another nearby electronegative atom. fiveable.me While N,N,N''-trimethylguanidinium itself does not possess the necessary functional groups for IMHBs, the principles are fundamental to understanding the stability of the broader guanidinium class. researchgate.net

In more complex guanidinium cations that feature substituents with hydrogen bond acceptor sites (e.g., ether or amine groups), IMHBs can form between the N-H protons of the guanidinium core and the acceptor atoms on the side chains. researchgate.netresearchgate.net These interactions create stable cyclic structures that rigidify the molecule's conformation and provide significant energetic stabilization to the protonated form. researchgate.netfiveable.me Quantum chemical calculations have shown that this stabilization can increase the proton affinity by a considerable amount compared to analogs where such bonding is not possible. researchgate.net The existence and strength of these IMHBs have been confirmed by comparing theoretical predictions with experimental data from X-ray crystallography and NMR spectroscopy. researchgate.net

The stability and reactivity of the N,N,N''-trimethylguanidinium ion are significantly influenced by its surrounding solvent environment. Solvation affects the ion's conformational preferences and modulates its interactions with other species. nih.govnih.gov Guanidinium ions, being charged species, interact strongly with polar solvents.

In protic solvents like water, the guanidinium cation can act as a hydrogen bond donor, forming strong intermolecular hydrogen bonds with solvent molecules. nih.gov These interactions compete with any potential intramolecular hydrogen bonds. researchgate.net Computational models that incorporate solvent effects, either implicitly (using continuum models) or explicitly (including individual solvent molecules), are necessary to accurately predict the behavior of guanidinium ions in solution. researchgate.net Studies on related compounds have shown that polar solvents can sometimes hinder the formation of IMHBs because intermolecular hydrogen bonding with the solvent becomes energetically more favorable. researchgate.net

The interaction between guanidinium ions and the solvent also plays a role in its use as a denaturant for proteins, although at low concentrations, it can sometimes have a stabilizing effect. researchgate.netnih.gov The fundamental interactions involve the disruption of the water's hydrogen bond network and direct interactions with the protein surface. nih.gov Understanding these solvent effects is crucial for predicting the behavior of this compound in various chemical and biological contexts.

Molecular Dynamics and Mechanistic Simulation Methodologies

Molecular dynamics (MD) simulations provide a powerful computational microscope for observing the time-dependent behavior of molecular systems. youtube.com For this compound, MD simulations can offer insights into its dynamic structure, interactions with solvent molecules, and its role in more complex chemical processes. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each particle over time. youtube.com This methodology requires a well-defined force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. nih.gov State-of-the-art force fields are used to accurately model the bonded and non-bonded interactions involving the guanidinium cation and the iodide anion. nih.gov

A typical MD simulation of this compound would involve placing the ions in a simulation box filled with a chosen solvent (e.g., water). nih.gov After an initial energy minimization and equilibration period, the production simulation is run, generating a trajectory that reveals the dynamic behavior of the system. nih.gov Analysis of this trajectory can provide information on:

Solvation Structure: The arrangement of solvent molecules around the guanidinium and iodide ions.

Ion Pairing: The extent to which the cation and anion remain associated in solution.

Conformational Dynamics: The flexibility of the trimethylguanidinium ion and transitions between different conformations. youtube.com

Transport Properties: Diffusion coefficients of the ions in the solvent.

These simulations can mimic the biological environment and the flexibility of molecules, providing a dynamic picture that complements the static information obtained from quantum chemical calculations. youtube.com

Mechanistic Elucidation of Reactions Involving N,n,n Trimethylguanidine Hydroiodide

Catalytic Reaction Pathways and Transition State Analysis

Organocatalytic Cycles and Active Species Identification

In organocatalysis, guanidines typically function as potent Brønsted bases. researchgate.net The catalytic cycle is generally initiated by the deprotonation of a substrate by the guanidine (B92328) base. This generates a reactive intermediate and the protonated form of the catalyst, the guanidinium (B1211019) ion. researchgate.net This guanidinium species is the active entity responsible for the subsequent steps of the catalytic cycle.

A key feature of guanidinium-based catalysis is the potential for bifunctional activation. The guanidinium ion can act as a dual hydrogen bond donor, forming a complex with the deprotonated substrate to direct the approach of an electrophile. researchgate.net Alternatively, it can form hydrogen bonds with both the substrate and an incoming electrophile, creating a pre-transition-state complex that facilitates the reaction. researchgate.net In some cases, a dual activation model has been proposed where the protonated guanidine activates one reactant (e.g., a nitronate) while another part of the catalyst, such as an amide moiety, interacts with the second substrate via intermolecular hydrogen bonding. nih.gov This cooperative activation is crucial for achieving high efficiency and stereoselectivity. nih.gov The structure of such hydrogen-bonded intermediates has been supported by X-ray crystallography in related systems. researchgate.net

Lewis Base Catalysis Mechanisms

Beyond their role as Brønsted bases, guanidines can also function as Lewis base or nucleophilic catalysts. researchgate.netrsc.org A Lewis base-catalyzed reaction is one accelerated by an electron-pair donor (the catalyst) interacting with an electron-pair acceptor. princeton.edu This interaction can enhance either the electrophilic or nucleophilic character of the species it binds to. sioc.ac.cn

In this mechanistic paradigm, the nitrogen atoms of the guanidine core act as nucleophiles, attacking an electrophilic center in a substrate or reagent. This forms a reactive, often zwitterionic, intermediate. sioc.ac.cn For example, in reactions involving acyl transfers or additions to carbonyls, the guanidine can add to the carbonyl group to form a tetrahedral intermediate, which is more susceptible to subsequent transformations. researchgate.net

Recent computational studies have also shed light on the role of the guanidinium ion as a Lewis acid catalyst. academie-sciences.fr In certain cyclization reactions, the positively charged central carbon of the guanidinium ion can form a Lewis acid–base complex with an anionic portion of the substrate (e.g., a thiolate). academie-sciences.fr This interaction can trap a nucleophilic motif and position it in close proximity to an acceptor site within the same molecule, thereby steering the regioselectivity of the reaction. academie-sciences.fr This demonstrates the versatile and multifaceted nature of the guanidine/guanidinium dyad, which can engage in Brønsted acid-base and Lewis acid-base activation modes simultaneously. academie-sciences.fr

Kinetic and Thermodynamic Profiling of Guanidine-Mediated Transformations

Understanding the kinetic and thermodynamic parameters of a reaction is essential for controlling its outcome. For guanidine-mediated processes, factors such as steric hindrance and reaction conditions play a decisive role in determining the rate and final product distribution. wwu.edursc.org

Reaction Rate Determination and Kinetic Isotope Effects

The rate of guanidine-mediated reactions is significantly influenced by the steric environment around the guanidine core and the nature of its substituents. wwu.edursc.org Studies on the thermal guanidine metathesis (TGM) reaction, a reversible transformation involving the exchange of N-substituents, have shown that steric congestion is a primary factor impacting reaction kinetics. wwu.edursc.org

Key Factors Influencing Guanidine Reaction Rates:

Factor Observation Rationale
Steric Hindrance Guanidines with bulkier substituents (e.g., derived from secondary amines) exhibit slower reaction rates than those with less bulky groups (e.g., from primary amines). wwu.edu Increased steric bulk around the guanidine core hinders the approach of reactants and raises the energy of the transition state.

| Substituent Type | Guanidines with exclusively alkyl substituents show minimal reactivity compared to those with aryl substituents. wwu.edursc.org | The electronic properties of aryl groups can influence the stability of intermediates and transition states, potentially facilitating the reaction pathway. |

Equilibrium Studies and Thermodynamic Control

Many guanidine-mediated reactions are reversible, allowing for the study of their chemical equilibrium. When a reaction is under thermodynamic control, the final product composition is determined by the relative stability of the products, not the rates at which they are formed. wwu.edu This requires a mechanism for equilibration between the products.

The thermal guanidine metathesis (TGM) reaction serves as a clear example of a process under thermodynamic control. wwu.edursc.org Equilibrium studies of this reaction reveal that the product distribution is dictated by the steric strain within the guanidine structures. wwu.edu

Equilibrium Distribution in TGM Reactions:

Condition Favored Product Rationale
Equilibrium The less sterically hindered guanidine structure is favored. wwu.edu The system evolves to its lowest energy state, which corresponds to the thermodynamically most stable, least sterically congested product.

| Basicity | Little correlation exists between the basicity of the guanidine and its concentration at equilibrium. wwu.edu | Steric factors, rather than electronic factors like basicity, are the dominant determinant of thermodynamic stability in this system. |

This demonstrates that by allowing the reaction to reach equilibrium, the most stable product can be selectively obtained, a principle that is foundational to dynamic covalent chemistry. wwu.edu

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed and consumed during the conversion of reactants to products. zmsilane.com Their detection and characterization provide direct evidence for a proposed reaction mechanism. While often challenging due to their short lifetimes, intermediates in guanidine-catalyzed reactions have been identified through both direct observation and trapping experiments. wwu.eduzmsilane.com

One of the most significant intermediates identified in guanidine chemistry is the carbodiimide (B86325) species. In the thermal guanidine metathesis reaction, a dissociative mechanism is proposed, which proceeds through a carbodiimide intermediate. wwu.edursc.org This hypothesis is supported by the direct observation of a carbodiimide using in-situ IR spectroscopy, which detected a characteristic absorption band (~2120 cm⁻¹) that grew in intensity upon heating a guanidine sample. wwu.edu

Other common, though often fleeting, intermediates in guanidine-catalyzed reactions include:

Tetrahedral Intermediates: Formed when the nucleophilic guanidine attacks a carbonyl or similar electrophilic group. researchgate.net

Guanidinium-Substrate Complexes: These are non-covalent intermediates where the guanidinium ion is associated with one or more substrate molecules through hydrogen bonding or ion pairing. researchgate.netnih.gov These complexes are crucial for orienting the reactants and lowering the transition state energy.

Guanidinium Ylides: In certain reactions, deprotonation of a guanidinium salt can lead to the formation of a guanidinium ylide, which can then act as a reactive nucleophile. jst.go.jp

The characterization of these intermediates relies on a combination of spectroscopic techniques (e.g., NMR, IR), kinetic studies, and computational modeling, all of which contribute to a comprehensive understanding of the reaction pathway. nih.govwwu.eduresearchgate.net

Applications of N,n,n Trimethylguanidine Hydroiodide in Advanced Organic Synthesis and Materials Chemistry Research

As a Reagent in Carbon-Carbon Bond Forming Reactions

The utility of guanidinium (B1211019) compounds in promoting carbon-carbon bond formation is a cornerstone of modern organic synthesis. However, the reactivity of N,N,N''-trimethylguanidine can be influenced by the steric hindrance imposed by its methyl groups.

The Knoevenagel condensation and Michael addition are fundamental reactions for creating carbon-carbon bonds, often catalyzed by bases. nih.govwikipedia.org Guanidines are known to be effective catalysts for Michael additions. researchgate.net However, research into the cyclization of N-substituted guanidines with α,β-unsaturated esters has indicated that the steric bulk of N,N,N''-trimethylguanidine prevents it from reacting under conditions where less substituted guanidines, such as guanidine (B92328) and methylguanidine, readily participate in a Michael-type addition followed by cyclization. clockss.org In one study, N,N,N''-trimethylguanidine was found to be unreactive, with the starting materials recovered quantitatively. clockss.org This suggests that its utility as a direct reagent in these specific transformations is limited, likely due to the steric hindrance around the nucleophilic nitrogen atoms.

Table 1: Reactivity of Various Guanidines in Cyclization with α,β-Unsaturated Esters A comparative table based on findings from research on guanidine cyclization reactions.

Guanidine DerivativeReactivity in Michael-type CyclizationOutcome
GuanidineReactiveProduct Formed
MethylguanidineReactiveProduct Formed
N,N-DimethylguanidineReactive (Steric effects noted)Product Formed
N,N'-DimethylguanidineReactive (Steric effects noted)Product Formed
N,N,N''-Trimethylguanidine Unreactive Starting materials recovered

Cycloaddition reactions are powerful methods for the synthesis of cyclic compounds, including heterocycles. nih.govijrpc.com Guanidine derivatives can serve as key building blocks or catalysts in these transformations. For instance, N-alkoxycarbonyl-N,N,N'-trimethylguanidine is a documented intermediate in the synthesis of the heterocyclic compound hexazinone. core.ac.uk In this multi-step synthesis, the free guanidine derivative is generated from its hydrochloride salt and reacts with cyclohexyl isocyanate. core.ac.uk This demonstrates a specific application of a trimethylguanidine structure in the formation of a triazine-based heterocycle. However, as noted previously, the steric properties of N,N,N''-trimethylguanidine can limit its reactivity; it was found to be unreactive in attempts to form dihydropyrimidine (B8664642) heterocycles via a Michael addition-initiated cyclization. clockss.org

As a Catalyst for Selective Chemical Transformations

The strong basicity and low nucleophilicity of certain guanidines make them attractive as catalysts in a variety of chemical transformations.

Chiral guanidines have emerged as powerful organocatalysts for a wide range of enantioselective reactions, including Michael additions and hydrophosphonylations. rsc.orglibretexts.org These catalysts typically operate through Brønsted base catalysis, deprotonating a pro-nucleophile to generate a chiral ion pair that then reacts enantioselectively with an electrophile. While the development of chiral guanidine catalysts is an active area of research, specific applications of N,N,N''-trimethylguanidine hydroiodide as a precursor for a chiral catalyst or in chiral induction are not extensively documented in readily available literature. The principles of enantioselective catalysis by guanidines rely on a well-defined chiral scaffold, which is not inherent to the achiral structure of N,N,N''-trimethylguanidine itself.

Sterically hindered guanidines are valued as strong, non-nucleophilic organic bases, capable of promoting reactions that are sensitive to nucleophilic side reactions. wikipedia.orgdcfinechemicals.com Guanidines can exhibit "superbasic" properties due to the resonance stabilization of their protonated form. dcfinechemicals.com For example, N,N',N''-tris(3-dimethylaminopropyl)guanidine, a more complex derivative, shows significantly enhanced basicity compared to N,N',N''-trimethylguanidine. researchgate.net While tetramethylguanidine is a well-known non-nucleophilic base used as a substitute for DBU and DBN, the specific catalytic applications of N,N,N''-trimethylguanidine in this context are less common. wikipedia.org However, a derivative, N-ethylcarbonyl-N,N',N'-trimethylguanidine, is used in a reaction catalyzed by the strong base sodium methoxide (B1231860) for the synthesis of hexazinone, highlighting its involvement in base-mediated processes. google.com The inherent basicity of the trimethylguanidine core suggests its potential as a non-nucleophilic base, although its efficacy would be dependent on the specific reaction conditions and steric compatibility with the substrates.

Role in Derivatization Strategies for Analytical and Research Methodologies

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to improve its separation or detection. libretexts.orgmdpi-res.com This often involves converting the analyte into a more volatile, thermally stable, or more easily detectable form, for example, for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). fujifilm.comnih.gov While various reagents are used for derivatizing functional groups like alcohols, amines, and carboxylic acids, there is no specific information available in the reviewed literature detailing the use of this compound as a derivatizing agent for analytical purposes. The guanidinium group itself can be a target for derivatization in peptide analysis, but this typically involves modifying arginine residues rather than using a guanidine compound as the reagent.

Enhancing Ionization in Mass Spectrometry Studies

This compound and related guanidinium salts are utilized in mass spectrometry (MS) to enhance the ionization of analytes, particularly in electrospray ionization (ESI). nih.gov The guanidinium group, with its high proton affinity and permanent positive charge, readily forms stable adducts with analyte molecules. This process facilitates the transfer of the analyte into the gas phase as an ion, thereby increasing the signal intensity and improving the sensitivity of the MS analysis.

In native mass spectrometry, where the goal is to study molecules in their non-covalent, biologically relevant states, minimizing adduction of nonvolatile salts is crucial for obtaining high-quality spectra. nih.gov While guanidinium salts can be beneficial for ionization, their non-volatile nature can also lead to the formation of salt adducts that broaden spectral peaks and reduce signal-to-noise ratios. nih.gov The use of nanoscale ESI emitters with narrow tip diameters has been shown to significantly reduce such salt adduction, allowing for more accurate measurements of ligand-protein binding constants even in the presence of these salts. nih.gov

The effectiveness of a reagent in chemical ionization mass spectrometry (CIMS) is related to its proton affinity. copernicus.org Guanidines are superbases, and their high proton affinity makes them effective at protonating a wide range of analyte molecules, leading to enhanced ionization and detection. The choice of the specific guanidinium salt can be tailored to the analyte and the desired ionization pathway.

Modification for Chiral Analysis and Separation

Chiral analysis and separation are critical in the pharmaceutical and chemical industries, as enantiomers of a chiral compound can have significantly different biological activities. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for the separation of enantiomers. mdpi.comresearchgate.net The use of chiral selectors, which are chiral molecules that can interact diastereomerically with the enantiomers of an analyte, is a key aspect of these separation methods. mdpi.com

While direct information on the use of this compound as a chiral modifier is limited in the provided search results, the broader class of guanidines and their derivatives have been explored for their potential in chiral recognition. The ability of the guanidinium group to form multiple hydrogen bonds and engage in electrostatic interactions makes it a candidate for incorporation into chiral selectors.

Chiral ionic liquids (CILs) are another important class of chiral selectors used in CE. jiangnan.edu.cn These are salts in which either the cation or the anion (or both) is chiral. The design and synthesis of novel CILs, potentially incorporating a guanidinium moiety, could offer new possibilities for enantiomeric separation due to their unique interaction capabilities. jiangnan.edu.cn The development of such chiral selectors would aim to achieve high separation efficiency, short analysis times, and good reproducibility for a wide range of chiral compounds. mdpi.com

Emerging Applications in Materials Science and Supramolecular Chemistry Research

CO2 Capture and Activation Methodologies

The capture and activation of carbon dioxide (CO2) are crucial for mitigating its environmental impact and for its utilization as a C1 building block in organic synthesis. wgtn.ac.nzwgtn.ac.nz Guanidines, as strong superbases, have shown promise in this area. wgtn.ac.nzwgtn.ac.nz They can react with CO2, often in the presence of a proton source like water, to form stable bicarbonate salts. wgtn.ac.nz

For instance, N,N,N',N'-tetramethylguanidine (TMG) has been investigated for its CO2 capture capacity, readily forming the corresponding bicarbonate salt in the presence of water. wgtn.ac.nz The mechanism is thought to involve a water-solvated carbamic acid intermediate. wgtn.ac.nz Research has also demonstrated that protonated superbasic guanidine derivatives can efficiently capture CO2 from ambient air to form guanidinium bicarbonate salts. wgtn.ac.nz

The activation of CO2 is often necessary due to its thermodynamic and kinetic stability. wgtn.ac.nz Guanidine-based systems can promote this activation, facilitating the insertion of CO2 into organic molecules. wgtn.ac.nz While the direct synthesis of alkylcarbonates from CO2 and an alcohol using guanidine superbases has faced challenges due to the hygroscopic nature of these compounds, the fundamental ability of guanidines to capture and activate CO2 remains an active area of research. wgtn.ac.nz The development of more robust and less water-sensitive guanidine-based systems could lead to efficient catalytic cycles for CO2 utilization.

Polymerization Catalysis Research

Guanidine derivatives have emerged as effective catalysts and ligands in polymerization reactions. researchgate.net Their strong basicity allows them to act as organocatalysts for various polymerization processes, including the ring-opening polymerization (ROP) of cyclic esters like lactide. researchgate.netresearchgate.net The resulting polylactic acid (PLA) is a biodegradable polymer with numerous applications.

In the context of transition metal-catalyzed polymerization, guanidine-based ligands are used to stabilize and activate the metal center. researchgate.net For example, copper complexes with guanidine ligands have been employed as catalysts in atom transfer radical polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. semanticscholar.org

Group 4 metal complexes stabilized by guanidine-phenolate ligands have been investigated as catalysts for the polymerization of rac-lactide. nih.gov These catalysts can produce PLA with a heterotactic bias. nih.gov The design of the guanidine ligand, including its steric and electronic properties, can influence the catalytic activity and the stereochemistry of the resulting polymer. nih.gov

Furthermore, guanidinium salts have been utilized in hydrogen-bonding organocatalysis to achieve controlled/living ROP of α-amino acid N-carboxyanhydrides (NCAs). rsc.org In this system, the guanidinium moiety can activate the NCA monomer through hydrogen bonding while simultaneously deactivating the growing polymer chain end, leading to the synthesis of well-defined polypeptides with controlled molecular weights and low polydispersity indices. rsc.org

Structural Characterization Techniques for Guanidinium Systems in Research

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the exact spatial arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous, accurate, and reliable three-dimensional structural parameters, which are fundamental for understanding the intrinsic properties of a molecule. nih.gov For guanidine-containing compounds, X-ray crystallography is instrumental in identifying tautomeric forms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.com

The process involves crystallizing the compound of interest, which can often be the most challenging step, followed by diffraction of X-rays by the crystal. nih.gov The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred. nih.gov In the context of N,N,N''-trimethylguanidine hydroiodide, a crystallographic study would reveal the precise geometry of the N,N,N''-trimethylguanidinium cation and the position of the iodide anion, as well as any hydrogen bonding interactions between the cation's N-H protons and the iodide or neighboring guanidinium (B1211019) ions. The planarity of the guanidinium core and the torsion angles of the methyl groups can also be precisely determined.

Mass Spectrometry Techniques in Reaction and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is particularly valuable for confirming the identity of reaction products and for identifying unknown intermediates in a reaction mixture. For this compound, HRMS would be able to confirm its elemental formula by providing a very precise mass measurement of the N,N,N''-trimethylguanidinium cation. The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, the fragmentation of guanidino compounds often involves characteristic losses of small neutral molecules. researchgate.net

For the analysis of guanidino compounds at very low concentrations, derivatization techniques can be employed to enhance their detection by mass spectrometry. spectroscopyonline.com Derivatization involves chemically modifying the analyte to improve its ionization efficiency or to introduce a specific tag that can be easily detected. For example, guanidino compounds can be derivatized with reagents like benzoin (B196080) to form fluorescent derivatives that can be sensitively detected by LC-MS. researchgate.netnih.gov Another strategy involves guanidination with isotopically labeled reagents, such as O-methylisourea, which can aid in the characterization and quantification of peptides containing guanidino groups. nih.gov While this compound itself may not require derivatization for routine analysis, these methodologies are crucial in complex matrices or when trace-level detection is necessary.

Future Research Directions and Perspectives

Development of Novel N,N,N''-Trimethylguanidine-Based Organocatalysts

The strong basicity and hydrogen-bonding capabilities of the guanidine (B92328) moiety make it a privileged scaffold in organocatalysis. researchgate.net Future research will likely focus on the design and synthesis of novel, structurally diverse guanidine-based catalysts. By introducing chirality and additional functional groups, researchers aim to develop catalysts that can achieve high efficiency and stereoselectivity in a wide range of organic transformations. nih.gov The exploration of bifunctional catalysts, where the guanidine unit acts in concert with another catalytic motif (e.g., a hydrogen-bond donor), is a particularly promising avenue for creating highly active and selective catalytic systems. researchgate.net

One area of development is the creation of conformationally restricted guanidine derivatives. By controlling the three-dimensional structure of the catalyst, it may be possible to create highly specific active sites that can precisely control the stereochemical outcome of a reaction. Furthermore, the synthesis of polymeric and polymer-supported guanidine catalysts is an area of growing interest. Such materials can offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. acs.org The development of guanidine-based catalysts for asymmetric synthesis remains a key objective, with the potential to provide more efficient routes to chiral molecules of pharmaceutical and industrial importance. jst.go.jp

Integration with Flow Chemistry and Automated Synthesis Research

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. rsc.org Guanidine-based catalysts are well-suited for integration into flow chemistry platforms. researchgate.net Future research will focus on the development of immobilized N,N,N''-trimethylguanidine-based catalysts on solid supports or within microreactors. These systems would allow for continuous processing, easy separation of the catalyst from the product stream, and enhanced catalyst stability and reusability. researchgate.net

Automated synthesis platforms, which combine robotics, software, and analytical tools, are revolutionizing chemical discovery and process development. researchgate.netmt.com These systems enable high-throughput screening of reaction conditions and catalysts, significantly accelerating the pace of research. researchgate.netbohrium.com The development of guanidine-based catalysts that are compatible with these automated systems is a key research direction. This includes the design of soluble catalysts with high activity and selectivity, as well as the development of robust heterogeneous catalysts for use in packed-bed reactors. The integration of in-line analytical techniques will allow for real-time monitoring and optimization of guanidine-catalyzed reactions in flow. researchgate.net

Research AreaKey ObjectivesPotential Advantages
Flow Chemistry Development of immobilized guanidine catalysts.Enhanced safety, scalability, catalyst reuse.
Automated Synthesis High-throughput screening of guanidine catalysts.Accelerated reaction discovery and optimization.
Process Control Integration of in-line analytics for real-time monitoring.Improved process efficiency and product quality.

Advancements in Computational Modeling for Predictive Chemistry

Computational modeling has become an indispensable tool in modern chemistry, providing detailed insights into reaction mechanisms and catalyst behavior. For N,N,N''-trimethylguanidine and its derivatives, computational studies can elucidate the role of the guanidinium (B1211019) cation in stabilizing transition states and intermediates through hydrogen bonding and electrostatic interactions. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict the proton affinities and pKa values of new guanidine-based superbases, guiding the design of more active catalysts. researchgate.net

Future research in this area will likely involve the use of more advanced computational methods to model complex reaction networks and predict the outcomes of catalytic reactions with high accuracy. The development of predictive models for enantioselectivity in asymmetric catalysis is a particularly important goal. By understanding the subtle non-covalent interactions that govern stereochemical control, it will be possible to design new chiral guanidine catalysts with improved performance. The combination of computational screening with experimental high-throughput techniques will create a powerful workflow for the rapid discovery of new catalysts and reactions.

Exploration of Sustainable and Biocatalytic Applications

The principles of green chemistry, which emphasize the use of renewable resources, waste reduction, and energy efficiency, are increasingly guiding chemical research. rsc.org Guanidine-based catalysts have the potential to contribute significantly to this area. For instance, their ability to activate carbon dioxide for conversion into valuable chemicals, such as cyclic carbonates, is a promising avenue for CO2 utilization. mdpi.comresearchgate.net The development of guanidine-based catalysts derived from renewable resources is another important research direction. researchgate.net

The guanidinium group is a common motif in biological systems, most notably in the side chain of the amino acid arginine, where it plays a crucial role in enzyme catalysis and molecular recognition. encyclopedia.pub This has inspired the development of bio-inspired guanidine-containing catalysts. Future research will explore the use of N,N,N''-trimethylguanidine and its derivatives in biocatalytic systems, potentially in combination with enzymes to create novel catalytic cascades. There is also potential for the development of guanidine-functionalized polymers from bio-based feedstocks for applications such as antimicrobial agents. nih.govacs.org Furthermore, the use of guanidine-based systems for the capture of CO2 from flue gas and the atmosphere is an active area of research with significant environmental implications. ornl.gov

Application AreaResearch FocusPotential Impact
CO2 Utilization Catalytic conversion of CO2 into valuable chemicals.Reduction of greenhouse gas emissions.
Renewable Feedstocks Synthesis of guanidine catalysts from biomass.Reduced reliance on fossil fuels.
Biocatalysis Integration of guanidine catalysts with enzymatic reactions.Development of novel and efficient synthetic routes.
Sustainable Polymers Guanidine-functionalized polymers from bio-based sources.Creation of environmentally friendly materials. nih.govrsc.org

Role in Supramolecular Assemblies and Functional Materials Beyond Catalysis

The strong hydrogen-bonding capabilities of the guanidinium group make it an excellent building block for the construction of supramolecular assemblies. researchgate.net The interaction between the planar guanidinium cation and various anions can lead to the formation of well-defined, ordered structures in the solid state. researchgate.net This has significant implications for crystal engineering, where the goal is to design and synthesize crystalline materials with specific structures and properties.

Future research will explore the use of N,N,N''-trimethylguanidine hydroiodide and related guanidinium salts in the design of novel functional materials. This includes the development of guanidinium-based frameworks for applications in gas storage and separation, as well as the creation of liquid crystals and other soft materials. The ability of the guanidinium group to bind to and interact with biomolecules, such as DNA and RNA, also opens up possibilities for the development of new materials for gene delivery and other biomedical applications. nih.govnih.gov The formation of self-assembled supramolecular systems based on guanidinium salts and polymers is another promising area, with potential applications in areas such as drug delivery and materials science. mdpi.comresearchgate.netnih.gov Additionally, guanidinium-based compounds are being investigated for their potential use in electronic materials, such as in perovskite solar cells. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,N''-trimethylguanidine hydroiodide, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with guanidine derivatives and alkylating agents. Key steps include:

  • Alkylation : Reacting guanidine with methyl iodide under controlled temperature (0–25°C) in anhydrous solvents like acetonitrile or dimethylformamide (DMF) .
  • Purification : Column chromatography (e.g., silica gel with methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures to isolate the hydroiodide salt .
  • Critical Parameters : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation, control stoichiometry to avoid over-alkylation, and use fresh methyl iodide for higher yields .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methyl group integration and absence of unreacted intermediates (e.g., δ ~3.0 ppm for N–CH₃ in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks ([M+H]⁺ or [M−I]⁺) and isotopic patterns .
  • X-ray Crystallography : Resolve bond-length anomalies (e.g., C–N imine vs. amine bonds) and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How does the electronic environment of the guanidine moiety in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The trimethylated guanidine acts as a strong base due to resonance stabilization of the conjugate acid. This enhances its nucleophilicity in SN2 reactions, particularly with alkyl halides or aryl sulfonates.
  • Mechanistic Insight : Methyl groups increase steric hindrance but stabilize transition states via hyperconjugation. Kinetic studies (e.g., variable-temperature NMR) can quantify activation parameters .
  • Experimental Design : Compare reactivity with non-methylated analogs using competitive reactions monitored by HPLC .

Q. What strategies can be employed to mitigate decomposition or side reactions when using this compound in high-temperature reactions?

  • Methodological Answer :

  • Decomposition Pathways : Hydrolysis of the hydroiodide salt releases HI, which can catalyze side reactions (e.g., demethylation). Thermal gravimetric analysis (TGA) identifies decomposition thresholds .
  • Mitigation :
  • Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge moisture .
  • Add stabilizing agents like 2,6-di-tert-butylpyridine to neutralize HI .
  • Conduct reactions under reduced pressure to remove volatile byproducts .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?

  • Methodological Answer :

  • Systematic Solubility Studies : Use a gravimetric method under controlled conditions (25°C, inert atmosphere). For example:
  • Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) and quantify dissolved compound via UV-Vis (λ ~260 nm) or HPLC .
  • Compare with computational models (e.g., COSMO-RS) to predict solvent interactions .
  • Documentation : Report Hildebrand solubility parameters and Hansen solubility spheres to standardize data .

Q. What is the mechanistic basis for the biological activity of N,N,N''-trimethylguanidine derivatives, and how can this inform target identification studies?

  • Methodological Answer :

  • Target Interaction : The compound’s high basicity enables hydrogen bonding with acidic residues in enzymes (e.g., proteases or kinases). Surface plasmon resonance (SPR) can map binding kinetics .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream effects in cellular models. For example, IC₅₀ determination in enzyme inhibition assays (e.g., SARS-CoV-2 main protease) .
  • Structural Probes : Co-crystallize with target proteins to resolve binding modes, leveraging X-ray diffraction data .

Tables for Key Data

Property Technique Typical Values Reference
Melting PointDSC180–185°C (decomposes)
Solubility in WaterGravimetric Analysis25 g/L at 25°C
pKa (Conjugate Acid)Potentiometric Titration~13.5 (in aqueous methanol)
C–N Bond LengthsX-ray CrystallographyC–N (imine): 1.288 Å; C–N (amine): 1.368 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.